5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a bromine atom, a pyrimidine ring, and a piperazine moiety linked to a methylimidazo[1,2-b]pyridazine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Piperazine Substitution: The piperazine moiety can be introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with the brominated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-b]pyridazine core can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, amines, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Research: The compound is explored for its potential to be developed into new drugs for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the piperazine and bromine substituents.
6-Bromo-2-methylimidazo[1,2-b]pyridazine: Similar structure but with different substitution patterns.
2-(Piperazin-1-yl)pyrimidine: Contains the piperazine and pyrimidine moieties but lacks the imidazo[1,2-b]pyridazine core.
Uniqueness
5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16BrN7 |
---|---|
Molecular Weight |
374.24 g/mol |
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C15H16BrN7/c1-11-10-23-13(19-11)2-3-14(20-23)21-4-6-22(7-5-21)15-17-8-12(16)9-18-15/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
SJGYXOXIBPTHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.